molecular formula C16H15N3OS B2956119 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034492-96-9

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2956119
CAS No.: 2034492-96-9
M. Wt: 297.38
InChI Key: WAPPFKCQYFAOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a pyrazole-thiophene hybrid substituent on the ethyl chain. This compound’s structural complexity arises from the integration of heterocyclic moieties (pyrazole and thiophene) and a benzamide backbone, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(13-5-2-1-3-6-13)17-11-15(14-7-10-21-12-14)19-9-4-8-18-19/h1-10,12,15H,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPPFKCQYFAOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond between the pyrazole-thiophene intermediate and benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The bromo-substituted analog (376.3 g/mol) has a higher molecular weight than the parent compound (313.38 g/mol), which could influence pharmacokinetic properties like membrane permeability .
  • Thiophene positional isomerism (2-yl vs. 3-yl) may alter electronic properties and binding interactions in biological systems.

Heterocyclic Modifications in Related Benzamides

Pyridazine-Based Analogs

The compound 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (C₁₆H₁₄ClFN₆O, 376.78 g/mol) replaces the thiophene with a pyridazine ring . This modification introduces a nitrogen-rich heterocycle, likely increasing polarity and hydrogen-bonding capacity compared to thiophene-containing analogs.

Imidazole-Based Derivatives

Compounds like 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide () feature imidazole instead of pyrazole. Imidazole’s dual hydrogen-bonding capability may enhance target engagement in enzyme inhibition, though this remains speculative without direct data .

Critical Analysis of Data Gaps

  • Physicochemical Properties : Melting points, solubility, and stability data for the parent compound and its analogs are largely absent (e.g., and lack density, boiling point, and melting point values) .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that integrates a pyrazole ring, a thiophene ring, and an amide functional group. Its molecular formula is C14H13N3OC_{14}H_{13}N_3O with a molecular weight of approximately 239.34 g/mol. The unique combination of these heterocyclic components contributes to its biological activity and potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with multiple biological pathways. The biological activity of this compound may involve:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with specific receptors that regulate physiological processes.
  • Antimicrobial Activity: Similar compounds have shown efficacy against various microbial strains.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. A structure-activity relationship (SAR) analysis has indicated that derivatives containing pyrazole and thiophene moieties are effective against various pathogens, including:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

Antiviral Activity

This compound has also been explored for its antiviral properties. Recent studies have shown promising results against influenza viruses, indicating that modifications to the compound can enhance its efficacy . The compound's ability to inhibit viral replication suggests it could be a candidate for further development as an antiviral therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Efficacy: A recent study demonstrated that derivatives of pyrazole-thiophene hybrids exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings support the hypothesis that structural modifications can enhance biological activity .
  • Antiviral Mechanism Exploration: Another research project focused on the antiviral mechanisms of similar compounds, revealing interactions with viral proteins critical for replication. The study suggested that this compound might inhibit these proteins, thereby reducing viral load .
  • Pharmacokinetic Studies: Pharmacokinetic evaluations indicate favorable absorption and distribution characteristics for compounds in this class, suggesting they could achieve therapeutic concentrations in vivo .

Q & A

Q. Table 1: Synthesis Conditions and Yields

StepSolvent SystemPurification MethodYieldReference
Amide FormationDichloromethane/MeOHReverse-phase HPLC61%
Intermediate PurificationHexane/EtOAcColumn Chromatography27–61%

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H NMR : Used to confirm proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm, pyrazole protons at δ 7.8–8.1 ppm) in CDCl₃ or DMSO-d₆ .
  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms intermolecular interactions (e.g., hydrogen bonds like N–H···N or C–H···O) that stabilize the crystal lattice .
  • DFT calculations : Validate experimental NMR/X-ray data by modeling electronic structures and predicting molecular geometries .

Advanced: How can researchers address low yields during scale-up synthesis of this benzamide derivative?

Methodological Answer:
Low yields (e.g., 27% in some cases ) often stem from:

  • Side reactions : Competing acylation at alternative amine sites. Mitigate by protecting reactive groups (e.g., tert-butoxycarbonyl [Boc] for secondary amines) .
  • Purification losses : Optimize gradient elution in chromatography (e.g., finer solvent gradients) and use preparative HPLC for high-purity fractions .
  • Solvent choice : Replace methanol with acetonitrile in reverse-phase systems to improve peak resolution .

Advanced: How should contradictory biological activity data (e.g., in vitro vs. in silico results) be analyzed for this compound?

Methodological Answer:
Contradictions may arise from:

  • Assay conditions : For example, glucose uptake assays in rat hepatocytes (e.g., 10 mM glucose concentration ) vs. computational docking studies. Validate via:
    • Dose-response curves : Test multiple concentrations to identify non-linear effects.
    • Enzyme-specific assays : Confirm glucokinase activation using fluorescence-based kits to reduce false positives .
  • Structural analogs : Compare activity with derivatives (e.g., methanesulfonyl or trifluoromethyl substitutions ) to isolate pharmacophore contributions.

Q. Table 2: Biological Activity Comparison

DerivativeAssay TypeActivity (EC₅₀)Reference
Parent benzamideGlucose uptake8.2 µM
Trifluoromethyl-substitutedD3 receptor binding12 nM

Advanced: What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., glucokinase or D3 dopamine receptors) .
  • MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of key interactions (e.g., pyrazole-thiophene stacking) .
  • QSAR models : Train models on a library of analogs (e.g., substituents at benzamide or pyrazole positions) to predict bioactivity .

Advanced: How can researchers resolve discrepancies in crystallographic data versus spectroscopic predictions for this compound?

Methodological Answer:

  • Hydrogen bonding analysis : Compare experimental X-ray data (e.g., N–H···N bonds ) with DFT-optimized geometries to identify conformational flexibility .
  • Tautomerism assessment : Use variable-temperature NMR to detect tautomeric equilibria (e.g., pyrazole ring proton shifts) that may not be evident in static crystal structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.